molecular formula C13H17N3O3 B7827586 ethyl 3-methyl-6-oxo-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

ethyl 3-methyl-6-oxo-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B7827586
M. Wt: 263.29 g/mol
InChI Key: GCBLSZGACMOIAG-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-6-oxo-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound with a unique structure that combines a pyrazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-6-oxo-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-6-oxo-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings .

Scientific Research Applications

Ethyl 3-methyl-6-oxo-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-methyl-6-oxo-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives with different substituents on the pyrazole or pyridine rings. Examples include:

Uniqueness

What sets ethyl 3-methyl-6-oxo-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate apart is its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

ethyl 3-methyl-6-oxo-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-5-19-13(18)9-6-10(17)14-12-11(9)8(4)16(15-12)7(2)3/h6-7H,5H2,1-4H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBLSZGACMOIAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)N=C2C1=C(N(N2)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC(=O)N=C2C1=C(N(N2)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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